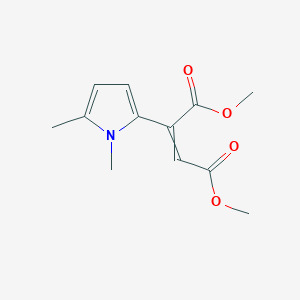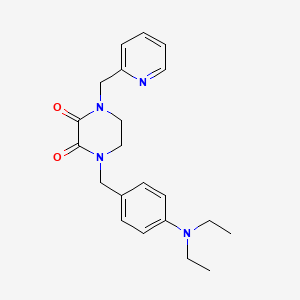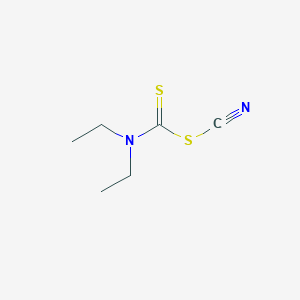
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion is a heterocyclic compound that belongs to the pyrazolone family This compound is known for its unique chemical structure, which includes a pyrazolone ring substituted with phenyl, methyl, and benzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion typically involves the reaction of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with sulfur-containing reagents. One common method is the reaction of the pyrazolone derivative with elemental sulfur or sulfur-containing compounds under reflux conditions in an appropriate solvent such as ethanol or toluene . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thion group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolone derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: The compound and its derivatives have shown antimicrobial activity against various bacterial strains. This makes it a potential candidate for the development of new antimicrobial agents.
Medicine: Research has indicated that the compound may have potential therapeutic applications due to its biological activity. further studies are needed to fully understand its pharmacological properties.
Industry: The compound is used in the extraction of metals such as radium and barium from aqueous solutions. This application is particularly relevant in the field of nuclear chemistry.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is utilized in its application in metal extraction and coordination chemistry . Additionally, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion can be compared with other similar compounds in the pyrazolone family:
1-Phenyl-3-methyl-4-benzoylpyrazol-5-one: This compound is structurally similar but lacks the thion group.
4-Acyl-3-methyl-1-phenylpyrazol-5-ones: These compounds are analogues of this compound and have been studied for their coordination chemistry and biological activity.
The uniqueness of this compound lies in its thion group, which imparts distinct chemical and biological properties compared to its analogues.
Eigenschaften
CAS-Nummer |
79071-33-3 |
|---|---|
Molekularformel |
C17H14N2OS |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,18H,1H3 |
InChI-Schlüssel |
VVEFMYLKFYPUOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




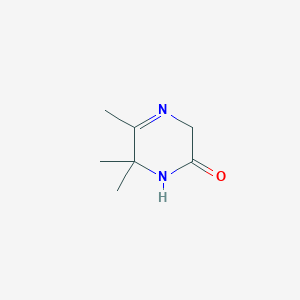

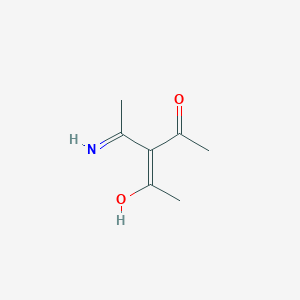
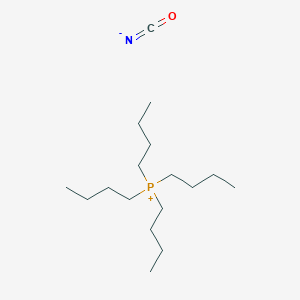

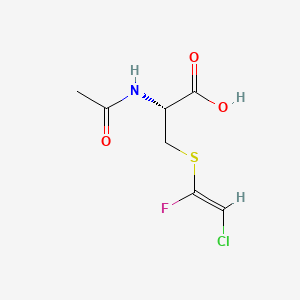
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

